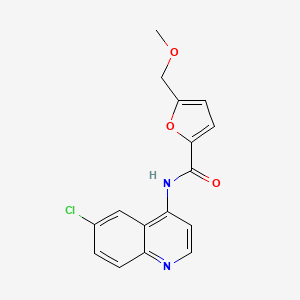

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Description

N-(6-Chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic small molecule featuring a furan-2-carboxamide scaffold substituted with a methoxymethyl group at the 5-position and a 6-chloroquinoline moiety at the amide nitrogen. This compound combines structural elements of quinoline (a heterocyclic aromatic system with historical significance in antimalarial drugs) and furan-carboxamide derivatives, which are prevalent in medicinal chemistry due to their modular synthesis and tunable pharmacokinetic properties. The 6-chloro substituent on the quinoline ring may enhance target binding affinity, while the methoxymethyl group on the furan ring likely influences solubility and metabolic stability.

Properties

CAS No. |

955315-31-8 |

|---|---|

Molecular Formula |

C16H13ClN2O3 |

Molecular Weight |

316.74 g/mol |

IUPAC Name |

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide |

InChI |

InChI=1S/C16H13ClN2O3/c1-21-9-11-3-5-15(22-11)16(20)19-14-6-7-18-13-4-2-10(17)8-12(13)14/h2-8H,9H2,1H3,(H,18,19,20) |

InChI Key |

COGGONVUHNXNOO-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CC=C(O1)C(=O)NC2=C3C=C(C=CC3=NC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Methoxymethyl Substitution: The methoxymethyl group can be introduced using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA).

Amide Formation: The final step involves the coupling of the quinoline and furan moieties through an amide bond, which can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Quinoline derivatives with various substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving quinoline and furan derivatives.

Medicine: As a potential drug candidate for the treatment of diseases such as malaria, cancer, and bacterial infections.

Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide would depend on its specific application. For example:

Antimalarial Activity: The compound may inhibit heme detoxification in the malaria parasite, similar to other quinoline-based antimalarials.

Anticancer Activity: The compound may interfere with DNA replication or repair processes in cancer cells.

Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- Nitro-Furan Carboxamides (): Compounds such as 5-nitro-N-phenylfuran-2-carboxamide (2A) and 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) share the furan-carboxamide core but replace the methoxymethyl group with a nitro substituent. Additionally, the amide nitrogen in these analogs is linked to aryl or heteroaryl groups (e.g., phenyl, thiazole), whereas the target compound features a 6-chloroquinoline, which introduces greater aromaticity and steric bulk.

- Quinoline-Pyrimidine Hybrids (): Derivatives like N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide () incorporate additional functional groups (e.g., cyano, piperidine, tetrahydrofuran-oxy) on the quinoline ring.

- Furopyridine Derivatives (): The compound 6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide replaces the quinoline with a furopyridine core. This structural shift alters π-π stacking interactions and may reduce planar rigidity, affecting binding to hydrophobic pockets in biological targets.

Physicochemical Properties

- The methoxymethyl group in the target compound is less lipophilic, suggesting a lower logP, which could improve aqueous solubility.

Melting Points and Stability: Nitro-furan carboxamides () show melting points ranging from 178°C to >300°C, indicating high crystallinity. The target compound’s methoxymethyl group may reduce intermolecular hydrogen bonding, leading to a lower melting point and enhanced bioavailability.

Biological Activity

N-(6-chloroquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic compound that combines a quinoline moiety with a furan ring, presenting significant potential for various biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H13ClN2O3

- Molecular Weight : 316.74 g/mol

- CAS Number : 955315-31-8

The compound features a chlorine atom at the 6-position of the quinoline structure and a methoxymethyl group at the 5-position of the furan ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell membrane integrity or inhibiting essential bacterial enzymes.

- Anticancer Activity : It potentially interferes with DNA replication and repair processes in cancer cells, leading to apoptosis.

- Antimalarial Activity : Similar to other quinoline derivatives, it may inhibit heme detoxification in malaria parasites.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activities of this compound, particularly focusing on its anticancer and antimicrobial properties.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 12.5 | Moderate cytotoxicity |

| MCF-7 | 10.0 | High cytotoxicity |

| Huh-7 | 15.0 | Moderate cytotoxicity |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapeutics.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been assessed:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| E. coli | 250 |

| S. aureus | 200 |

| B. cereus | 300 |

These results indicate that the compound possesses notable antibacterial properties, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

- Study on Anticancer Effects : A recent study published in MDPI evaluated the anticancer potential of various furan derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in HepG2 and MCF-7 cells compared to standard treatments like doxorubicin .

- Antimicrobial Evaluation : Another study focused on the antimicrobial activity of furan derivatives found that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.